molecular formula C20H14N2O3S2 B2592652 (Z)-3-(3-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 868142-02-3

(Z)-3-(3-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No. B2592652
CAS RN: 868142-02-3
M. Wt: 394.46
InChI Key: WOXVNPXXXMTPDT-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(3-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H14N2O3S2 and its molecular weight is 394.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial, Anticancer, and Antidiabetic Agents

TZDs, such as 2,4-thiazolidinediones, have been explored for their antimicrobial, anticancer, and antidiabetic properties. The TZD nucleus offers a foundation for structural modifications at N-3 and C-5 positions, leading to a wide range of lead molecules. These modifications aim at developing novel therapeutic agents targeting various diseases. The literature highlights the importance of TZD derivatives in creating new drugs with a focus on low cost, easy synthesis, and novel modes of action (Gurpreet Singh et al., 2022).

Pharmacological Importance and Synthetic Methodologies

The 1,3-thiazolidin-4-one nucleus and its functionalized analogs, including glitazones and rhodanines, are highlighted for their pharmacological importance. They are found in commercial pharmaceuticals and exhibit potential activities against diseases. The synthesis of these nuclei has evolved since the mid-nineteenth century, with advancements in green chemistry and synthetic methodologies (Jonas da Silva Santos et al., 2018).

Broad Biological Activities

Recent studies focus on the antioxidant, anticancer, anti-inflammatory, and antidiabetic properties of thiazolidin-4-ones. The influence of different substituents on their biological activity is a subject of ongoing research, aiming to optimize the structure of thiazolidin-4-one derivatives for enhanced drug efficiency (Dominika Mech et al., 2021).

Development of PTP 1B Inhibitors

Specifically, 2,4-thiazolidinediones have been investigated as protein tyrosine phosphatase 1B (PTP 1B) inhibitors, offering a target-specific approach to treat insulin resistance associated with Type 2 Diabetes Mellitus. Structural amendments in TZD scaffolds have been examined to optimize potential PTP 1B inhibitors, contributing to the treatment and management of diabetes (S. Verma et al., 2019).

properties

IUPAC Name

(5Z)-3-(3-acetylphenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S2/c1-11(23)12-6-5-7-13(10-12)22-19(25)17(27-20(22)26)16-14-8-3-4-9-15(14)21(2)18(16)24/h3-10H,1-2H3/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXVNPXXXMTPDT-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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